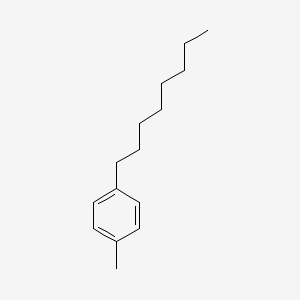
1,16-Dichlorohexadecane
Übersicht
Beschreibung
1,16-Dichlorohexadecane is a chemical compound with the molecular formula C16H32Cl2 . It has an average mass of 295.331 Da and a monoisotopic mass of 294.188110 Da .
Molecular Structure Analysis
The molecule is centrosymmetric and all torsion angles involving non-H atoms are close to 180°, so that the molecular skeleton including both terminal Cl atoms has an all-trans conformation .Physical And Chemical Properties Analysis
1,16-Dichlorohexadecane has a molecular formula of C16H32Cl2. It has an average mass of 295.331 Da and a monoisotopic mass of 294.188110 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 1,16-Dichlorohexadecane's derivatives have been utilized in chemical synthesis. For instance, 1,16-diiodohexadecane was produced by reacting 1,16-hexadecanediol with potassium iodide. This compound was further used to introduce a 14C-label, showcasing its utility in radioactive labeling experiments (Schultz, Machulla, & Feinendegen, 1989).
- Open-chain polyazaalkanes, including 1,16-dimethyl-hexaazahexadecane, have been synthesized and characterized. Their protonation behavior was studied potentiometrically, indicating their relevance in studying electrostatic interactions in chemical structures (Aragó et al., 1991).
Crystal Structure and Molecular Behavior
- The crystal and molecular structure of 1,16-dibromohexadecane, a closely related compound to 1,16-Dichlorohexadecane, was determined using X-ray diffraction. This provided insights into the molecular arrangement and the impact of terminal groups on crystal structures, relevant for understanding the structural properties of similar compounds (Kobayashi, Yamamoto, & Nakamura, 1995).
Environmental and Biological Interactions
- The study of polyamine linear chains with terminal aromatic units, such as 1,16-bis(1-naphthylmethyl)-1,4,7,10,13,16-hexaazadecane, provided evidence of photoinduced bending movement. This has implications in the understanding of molecular machines and chemosensors (Bernardo et al., 2001).
- The ω-oxidation of α-chlorinated fatty acids was demonstrated using 2-chlorohexadecanal, a compound structurally similar to 1,16-Dichlorohexadecane. This research is significant for understanding the metabolic pathways of chlorinated alkanes in biological systems (Brahmbhatt et al., 2010).
Analytical Chemistry Applications
- Ion-transfer voltammetry studies involving 1,6-dichlorohexane, a related compound, showed its usefulness as an organic solvent for analyzing the transfer of various ions. This research is important for developing new methods in analytical chemistry (Katano, Tatsumi, & Senda, 2004).
Eigenschaften
IUPAC Name |
1,16-dichlorohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32Cl2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAWKUCPRHLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCl)CCCCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337706 | |
| Record name | 1,16-Dichlorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,16-Dichlorohexadecane | |
CAS RN |
7735-39-9 | |
| Record name | 1,16-Dichlorohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




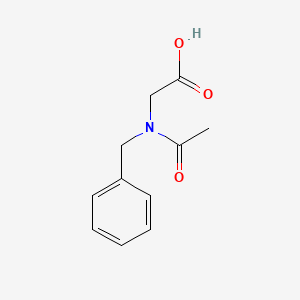
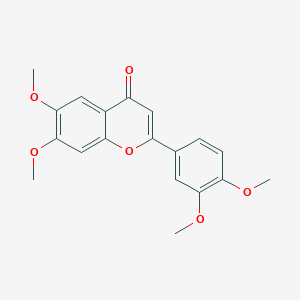

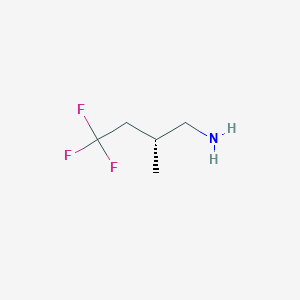
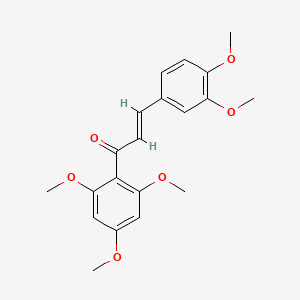
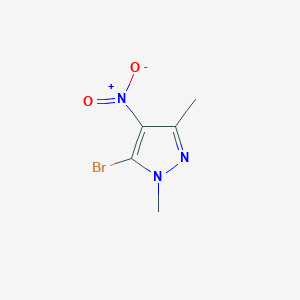


![7-Oxabicyclo[4.1.0]heptane-3-methanol](/img/structure/B3057115.png)
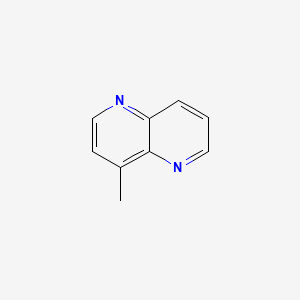
![[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-](/img/structure/B3057121.png)
![[Chloro(phenylimino)methyl]dimethylamine](/img/structure/B3057123.png)
